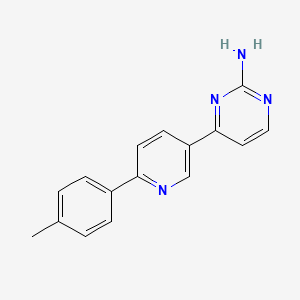

4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine

Descripción general

Descripción

4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the p-tolyl group enhances its chemical properties, making it a valuable compound for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 6-p-tolylpyridin-3-amine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but

Actividad Biológica

4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyridine moiety and a p-tolyl group, which contributes to its biological activity. The structural formula can be represented as follows:

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molar Mass | 224.26 g/mol |

| Log P (octanol-water) | 2.15 |

| Solubility | High |

| BBB Permeability | Yes |

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer, with IC50 values comparable to established chemotherapeutic agents like paclitaxel . The mechanism appears to involve the inhibition of specific kinases associated with tumor proliferation.

Antimicrobial Properties

This compound also exhibits promising antimicrobial activity. In vitro studies demonstrate its effectiveness against fungal pathogens such as Candida albicans and Candida glabrata, where it acts as a dual inhibitor . The compound's ability to disrupt folate metabolism in these organisms is a key aspect of its antimicrobial mechanism.

Case Studies and Research Findings

- Antitumor Activity in Breast Cancer :

- Antifungal Efficacy :

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| This compound | Antitumor (MDA-MB-231) | 27.6 |

| Thieno[2,3-d]pyrimidine derivatives | Antitumor (MDA-MB-231) | 29.3 (PTX control) |

| Propargyl-linked antifolates | Antifungal (C. albicans) | 6.3 |

Aplicaciones Científicas De Investigación

Antagonism of Neurokinin Receptors

One of the significant applications of this compound lies in its role as an antagonist for neurokinin-1 (NK-1) receptors. These receptors are implicated in various physiological processes, including pain perception, anxiety, and depression. The compound's ability to inhibit NK-1 receptor activity suggests potential therapeutic benefits for conditions such as:

- Chronic Pain : By blocking substance P, a neuropeptide associated with pain transmission, it may provide relief for chronic pain conditions.

- Anxiety and Depression : Given the involvement of NK-1 receptors in mood regulation, antagonists can be beneficial in treating anxiety and depressive disorders .

Cancer Therapy

Research indicates that compounds similar to 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine may exhibit anti-cancer properties by modulating pathways involved in tumor growth and metastasis. The inhibition of NK-1 receptors has been linked to reduced tumor proliferation in certain cancer types .

Enzyme Inhibition

This compound has been studied for its potential to act as an enzyme inhibitor. Enzyme inhibition is crucial in drug development as it can lead to the modulation of metabolic pathways involved in disease progression. For instance, it may inhibit enzymes responsible for the degradation of neurotransmitters, thereby enhancing their availability and efficacy .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities. For example, derivatives synthesized from this compound have shown promise in developing new classes of anti-inflammatory agents and analgesics .

Coordination Chemistry

This compound can be utilized to form metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing technologies due to their tunable porosity and high surface area .

Organic Electronics

The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable films and conduct electricity can be leveraged in the development of more efficient organic solar cells .

Case Study 1: Neurokinin Receptor Antagonism

A study demonstrated that derivatives of this compound effectively inhibited NK-1 receptor activity, leading to significant reductions in pain response in animal models . This finding supports its potential use in developing analgesics.

Case Study 2: Synthesis of Heterocycles

Research involving the synthesis of novel pyrazolo-pyrimidines from this compound showed promising biological activity against various cancer cell lines, indicating its utility as a scaffold for developing anti-cancer drugs .

Propiedades

IUPAC Name |

4-[6-(4-methylphenyl)pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-11-2-4-12(5-3-11)14-7-6-13(10-19-14)15-8-9-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGCKJGSXAZFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.